Antibacterial Activity of the 2-Thia-5-azabicyclo[2.2.1]heptane Scaffold Against Drug-Resistant S. pneumoniae
Although direct MIC data for CAS 2097920-93-7 are not publicly available, a closely related analog bearing the identical 2-thia-5-azabicyclo[2.2.1]heptane scaffold (7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) demonstrated superior antibacterial activity against quinolone-susceptible and multidrug-resistant Streptococcus pneumoniae clinical isolates compared to the clinically used fluoroquinolone ciprofloxacin and the glycopeptide vancomycin [1]. This result supports class-level inference that the 2-thia-5-azabicyclo[2.2.1]heptane core contributes to enhanced potency against resistant Gram-positive pathogens.
| Evidence Dimension | Antibacterial activity (MIC) against drug-resistant S. pneumoniae |
|---|---|
| Target Compound Data | Not directly measured; class analog (2-thia-5-azabicyclo[2.2.1]heptane-containing fluoroquinolone) showed superior activity. |
| Comparator Or Baseline | Ciprofloxacin and vancomycin (quantitative MIC not extracted from abstract). |
| Quantified Difference | Qualitatively superior to ciprofloxacin and vancomycin, especially against multidrug-resistant S. pneumoniae. |
| Conditions | Standard broth microdilution assay. |
Why This Matters
For procurement decisions in antibacterial drug discovery, the scaffold's demonstrated ability to overcome quinolone and multidrug resistance in S. pneumoniae makes it a compelling alternative to generic quinolone building blocks.
- [1] Huang, X., Chen, D., Wu, N., Zhang, A., Jia, Z., & Li, X. (2009). The synthesis and biological evaluation of a novel series of C7 non-basic substituted fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4130–4133. View Source
